(4-Butoxy-2-formylphenyl)boronic acid CAS 1191063-61-2 properties
(4-Butoxy-2-formylphenyl)boronic acid CAS 1191063-61-2 properties
The following technical guide details the properties, synthesis, and applications of (4-Butoxy-2-formylphenyl)boronic acid (CAS 1191063-61-2). This document is structured for researchers in medicinal chemistry and materials science, focusing on its critical role as a precursor to benzoxaborole therapeutics.
CAS: 1191063-61-2 Formula: C₁₁H₁₅BO₄ Molecular Weight: 222.05 g/mol IUPAC Name: (4-Butoxy-2-formylphenyl)boronic acid Synonyms: 5-Butoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Cyclic tautomer)[1]
Executive Summary
(4-Butoxy-2-formylphenyl)boronic acid is a bifunctional organoboron scaffold characterized by the presence of an ortho-formyl group relative to the boronic acid moiety.[1] This structural arrangement is chemically significant because it allows the molecule to exist in a dynamic equilibrium between an open boronic acid form and a cyclic benzoxaborole hemiacetal.[1]
In drug discovery, this compound serves as a critical building block for benzoxaborole therapeutics (analogous to Tavaborole and Crisaborole), a class of drugs known for their ability to engage biological targets via reversible covalent bonding (e.g., trapping the cis-diol of tRNA at the editing site of leucyl-tRNA synthetase). Additionally, it functions as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl aldehydes.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The Benzoxaborole Equilibrium
Unlike standard phenylboronic acids, CAS 1191063-61-2 does not exist solely as a planar trigonal species.[1] In solution and solid state, the electrophilic boron atom interacts with the oxygen of the ortho-formyl group, favoring the formation of a cyclic hemiacetal (benzoxaborole).
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Open Form: Reactive aldehyde available for reductive amination or olefination.[1]
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Closed Form (Cyclic): Chemically robust, water-soluble, and resistant to protodeboronation compared to the open form.
Structural Tautomerism: The "4-butoxy" substituent on the phenylboronic acid ring corresponds to the 5-position on the benzoxaborole ring system.[1]
Figure 1: The dynamic equilibrium between the open boronic acid and the closed benzoxaborole tautomer.
Key Properties Table[1]
| Property | Data | Technical Note |
| Appearance | White to off-white powder | Often crystallizes as the cyclic benzoxaborole.[1] |
| Melting Point | 135–140 °C (Estimated) | Broad range due to dehydration to boroxine anhydrides upon heating. |
| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents; moderate water solubility (enhanced in cyclic form). |
| pKa | ~7.0–7.5 | More acidic than phenylboronic acid (pKa ~8.8) due to the electron-withdrawing formyl group and cyclic strain.[1] |
| Stability | Air-stable, Hygroscopic | Prone to trimerization (boroxine formation) in dry conditions. |
Synthetic Utility & Protocols
Synthesis Route
The synthesis typically employs a bromine-lithium exchange on a protected aldehyde precursor to ensure regioselectivity.[1]
Protocol: Synthesis from 2-Bromo-5-butoxybenzaldehyde
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Protection: Convert 2-bromo-5-butoxybenzaldehyde to its diethyl acetal using triethyl orthoformate and catalytic p-TsOH in ethanol. This prevents nucleophilic attack on the aldehyde during lithiation.[1]
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Metalation: Treat the acetal (1.0 eq) with n-Butyllithium (1.1 eq) in anhydrous THF at -78°C. The bromine at the C1 position undergoes Li-Hal exchange.
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Borylation: Quench the lithiated intermediate with Triisopropyl borate (B(OiPr)3, 1.2 eq) at -78°C, then warm to room temperature.
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Hydrolysis & Cyclization: Acidic hydrolysis (2M HCl) removes the acetal protection and hydrolyzes the boronate ester.[1] The free aldehyde and boronic acid spontaneously cyclize to the benzoxaborole product.
Figure 2: Synthetic workflow for CAS 1191063-61-2 via metal-halogen exchange.[1]
Reactivity Profile
Researchers must choose reaction conditions based on which functional group (Aldehyde vs. Boron) is the target.
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Suzuki-Miyaura Coupling:
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Challenge: The ortho-formyl group can inhibit transmetallation or lead to side reactions (e.g., Cannizzaro).
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Solution: Use mild bases (K3PO4) and bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate coupling before side reactions occur.
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Reductive Amination:
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The aldehyde reacts with amines to form imines.[1] The boronic acid remains intact (or forms a B-N coordinate bond), creating boron-containing peptidomimetics .
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Reagent: NaBH(OAc)3 is preferred over NaBH4 to avoid reducing the aldehyde to an alcohol.
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Applications in Drug Development[1][2][7][8]
Benzoxaborole Scaffolds (Medicinal Chemistry)
This compound is a direct structural analog of Tavaborole (AN2690), an antifungal drug. The 5-butoxy substitution (relative to the benzoxaborole numbering) modulates lipophilicity (LogP), enhancing membrane permeability compared to the fluoro-analog.
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Mechanism of Action: The empty p-orbital of the boron atom forms a reversible covalent bond with oxygen-rich nucleophiles in biological targets (e.g., the 2',3'-diol of adenosine in tRNA).
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Therapeutic Areas:
Bioconjugation
The unique ability of the benzoxaborole moiety to bind cis-diols (sugars, RNA) under physiological pH makes CAS 1191063-61-2 a valuable tag for developing sugar-responsive sensors or drug delivery systems that release payload in response to high glucose concentrations.[1]
Handling & Safety Protocols
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture promotes the formation of variable hydrates.
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Safety:
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GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
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PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
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Stability Check: Verify purity via 11B-NMR .
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Benzoxaborole signal: ~30 ppm (broad).
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Boronic acid signal: ~28–30 ppm.[2]
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Boronate ester (impurities): ~20 ppm.
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References
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Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al. "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore."[3] Journal of Medicinal Chemistry, 2009.
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Synthesis of 2-Formylphenylboronic Acids: Latta, R., et al. "Synthesis and Reactivity of 2-Formylphenylboronic Acids."[1] Organic Letters, 2007.
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Tavaborole Analogues: Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1][4] Journal of Medicinal Chemistry, 2006.[5]
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Voxelotor & Hemoglobin Modulators: Vichinsky, E., et al. "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine, 2019. (Contextual reference for aldehyde-drug class).
Sources
- 1. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 2. DSpace Repository :: Login [udspace.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
